4,5-DIMETHYL-2-[2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXAMIDE
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Overview
Description
“4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide” is a chemical compound with the molecular formula C13H21NOSSi . It is also known as “N-allyl-4,5-dimethyl-2-(trimethylsilyl)thiophene-3-carboxamide” or "4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl)-3-thiophenecarboxamide" . It is used as a fungicide .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains methyl, trimethylsilyl, and carboxamide functional groups .Physical and Chemical Properties Analysis
The compound has a relative molecular mass of 267.47 . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has demonstrated the antibacterial and antifungal properties of thiophene derivatives, highlighting their potential as antimicrobial agents. For instance, two thiophene-3-carboxamide derivatives have shown significant antibacterial and antifungal activities, emphasizing their potential in developing new antimicrobial compounds (Vasu et al., 2003).
Anticancer Activity
Thiophene-based compounds have been evaluated for their in vitro cytotoxicity against various cancer cell lines, with some derivatives displaying good inhibitory activity. These findings suggest their promise as anticancer agents, particularly those containing the thiazolidinone ring or thiosemicarbazide moiety in their structures (A. Atta & E. Abdel‐Latif, 2021).
Corrosion Inhibition
Arylthiophene derivatives have been investigated for their corrosion inhibition properties on steel in acidic environments. Their adsorption onto metal surfaces suggests a protective role against corrosion, making them valuable in industrial applications where metal preservation is critical (A. Fouda et al., 2019).
Synthesis of Heterocycles
Thiophene derivatives are key intermediates in the synthesis of complex heterocyclic compounds. For example, the reaction of 2-amino-4,5-dimethylthiophene-3-carboxamide with iso(and isothio)cyanates under microwave irradiation has been explored for synthesizing thieno[2,3-d]pyrimidines, a class of compounds with potential biological activities (A. Davoodnia et al., 2009).
Antiproliferative Activity
Novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing notable efficacy against breast and colon cancer cell lines. This research underscores the therapeutic potential of thiophene-based compounds in cancer treatment (M. Ghorab et al., 2013).
Chemical Sensing and Detection
Thiophene derivatives have also been used in chemical sensing, exemplified by a fluorescent probe developed for detecting a nerve agent mimic via Lossen rearrangement. This application highlights the versatility of thiophene compounds in analytical chemistry and environmental monitoring (Baolong Huo et al., 2019).
Future Directions
Thiophene derivatives, including “4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide”, have attracted great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . They are considered potential lead molecules for the development of new drugs . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
Thiophene-based analogs have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Thiophene and its derivatives are soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile may influence the compound’s bioavailability.
Result of Action
Among the evaluated compounds, 4,5-Dimethyl-2-(2-phenylthioacetylamino)thiophene-3-carboxamide was found to possess the highest anti-oxidant activity in both models of free radical scavenging . This suggests that the compound may have potential therapeutic applications in conditions where oxidative stress plays a role.
Action Environment
Environmental factors can often impact the effectiveness and stability of chemical compounds .
Properties
IUPAC Name |
4,5-dimethyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-9-10(2)21-15(13(9)14(16)19)17-12(18)8-20-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUKGXRENOLSQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)CSC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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